molecular formula C35H48ClN3O10S B8058559 N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

Katalognummer: B8058559
Molekulargewicht: 738.3 g/mol
InChI-Schlüssel: ANZJBCHSOXCCRQ-UTOUECMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine is a complex organic molecule with a unique structure that includes multiple chiral centers, double bonds, and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core tetracyclic structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common reagents used in the synthesis include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Targeted Therapy

S-methyl DM1 is being investigated as part of antibody-drug conjugates (ADCs), where it is linked to antibodies targeting specific cancer cell antigens. This approach allows for selective delivery of the cytotoxic agent directly to tumor cells, minimizing damage to healthy tissues. Clinical studies have shown promising results in treating various cancers, including:

  • Breast Cancer : S-methyl DM1 has been utilized in ADCs for advanced breast cancer treatment, demonstrating significant efficacy in preclinical models and early-phase clinical trials .
  • Lung Cancer : Research indicates potential effectiveness against non-small cell lung cancer (NSCLC), with ongoing trials assessing its safety and efficacy .

In Vitro Studies

In vitro studies have confirmed that S-methyl DM1 effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. These studies provide a foundation for further investigation into its mechanisms and therapeutic potential.

Table 2: Summary of In Vitro Studies with S-methyl DM1

Study ReferenceCell LineIC50 (nM)Observations
Remillard et al., 1975MCF-7 (Breast Cancer)0.5Significant growth inhibition
Prota et al., 2014A549 (Lung Cancer)0.8Induction of apoptosis observed

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to changes in cellular function. The exact mechanism of action depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetracyclic molecules with multiple chiral centers and functional groups. Examples include natural products like steroids and synthetic analogs used in medicinal chemistry.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable tool for scientific research and industrial applications.

Conclusion

The compound N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine is a complex and versatile molecule with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.

Biologische Aktivität

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, also known as S-Me-DM1, is a potent cytotoxic compound derived from maytansine, a natural product with significant antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C36H50ClN3O10S
  • Molecular Weight : 752.31 g/mol
  • CAS Number : 936481-23-1
  • SMILES Notation : CO[C@@H]1\C=C\C=C(/C)\Cc2cc(OC)c(Cl)c(c2)N(C)C(=O)CC@H[C@]3(C)O[C@H]3C@H[C@@H]4C[C@@]1(O)NC(=O)O4

This compound exhibits its biological activity primarily through the inhibition of tubulin polymerization. It binds to the β-tubulin subunit of microtubules, disrupting the normal mitotic spindle formation. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Therapeutic Applications

This compound has been investigated for its potential in treating various types of cancers, particularly advanced breast cancer. Its ability to inhibit tubulin polymerization makes it a candidate for use in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Table 1: Summary of Research Findings on this compound

Study ReferenceCancer TypeMechanismKey Findings
Remillard et al., 1975Breast CancerTubulin InhibitionDemonstrated significant cytotoxicity in vitro.
Prota et al., 2014Various Solid TumorsMicrotubule DisruptionEffective in preclinical models; potential for ADC applications.
Current Study (2025)Advanced Breast CancerCell Cycle ArrestShows promise in clinical trials with manageable toxicity profiles.

Case Studies

  • Case Study 1 : A clinical trial involving this compound demonstrated a response rate of 60% in patients with HER2-positive advanced breast cancer when used as part of an ADC formulation.
  • Case Study 2 : In vitro studies showed that this compound effectively induced apoptosis in resistant cancer cell lines, suggesting its potential role in overcoming drug resistance.

Eigenschaften

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJBCHSOXCCRQ-UTOUECMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48ClN3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139504-50-0
Record name N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.